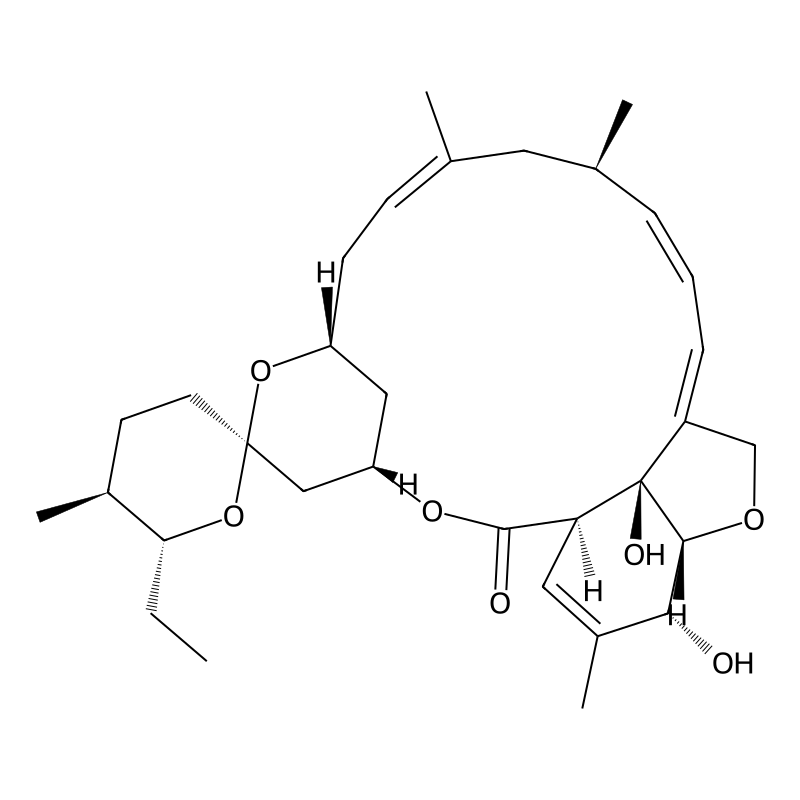Milbemycin A4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Production and Biosynthesis:
Researchers are interested in understanding the complex biosynthesis pathway of Milbemycin A4 produced by certain Streptomyces bacteria. This knowledge can be utilized for optimizing production yields, identifying novel derivatives, and potentially discovering new antibiotics with similar modes of action []. Studies have investigated the manipulation of genes and enzymes involved in the biosynthesis pathway to achieve these goals [].
Mechanism of Action:
Understanding how Milbemycin A4 exerts its antiparasitic effects has been a major focus of research. It primarily disrupts the normal function of glutamate-gated chloride channels in the nervous system of parasites, leading to paralysis and death []. Research is ongoing to elucidate the specific binding sites and downstream effects of Milbemycin A4 on these channels, aiming to identify potential resistance mechanisms and develop new antiparasitic drugs with different modes of action [].
Development of Novel Derivatives:
Milbemycin A4 serves as a valuable starting point for the synthesis of novel derivatives with potentially improved properties. Chemical modifications and derivatization techniques are employed to create new compounds with enhanced antiparasitic activity, broader spectrum of action, or reduced toxicity []. These efforts contribute to the development of new antiparasitic drugs and address the growing concern of parasite resistance to existing drugs.
Environmental Studies:
The potential environmental impact of Milbemycin A4 used in agriculture has also been a subject of scientific research. Studies investigate the fate of the compound in the environment, its potential degradation pathways, and potential effects on non-target organisms. These studies are crucial for ensuring responsible use of Milbemycin A4 and minimizing its environmental footprint.
Model Organism Research:
Due to its specific effects on neuronal function, Milbemycin A4 has been used in research on various model organisms, including nematodes and insects. Researchers utilize it to study nervous system development, function, and behavior in these models, providing valuable insights into these fundamental biological processes [, ].
Milbemycin A4 is a macrocyclic lactone compound with the chemical formula C32H46O7. It is derived from the fermentation products of the bacterium Streptomyces hygroscopicus and is part of the milbemycin family, which includes other derivatives such as milbemycin A3. Milbemycin A4 is primarily recognized for its potent insecticidal and acaricidal properties, making it valuable in agricultural and veterinary applications .
Milbemycin A4 acts as a neurotoxin, specifically targeting invertebrate glutamate-gated chloride channels in the nervous system of insects and mites. This disrupts nerve signaling, leading to paralysis and ultimately death of the parasite.
- Milbemycin A4 exhibits low acute toxicity in mammals but can cause adverse effects upon prolonged exposure or high doses.
- Safety concerns include:
- Potential for neurotoxicity in humans at high doses.
- Skin and eye irritation upon direct contact.
- Environmental toxicity to aquatic organisms.
- Epoxidation: This reaction involves the introduction of an epoxide group into the milbemycin structure, which can increase its reactivity and efficacy against pests. Methods such as MCPBA (meta-Chloroperoxybenzoic acid) epoxidation and Sharpless epoxidation have been studied for this purpose .
- Oxidation and Oximation: Milbemycin A4 can be converted to milbemycin A4 oxime through oxidation followed by oximation, which further enhances its insecticidal properties .
Milbemycin A4 exhibits significant biological activity against a range of parasites and pests. It functions by binding to glutamate-gated chloride channels in the nervous systems of insects and nematodes, leading to paralysis and death. This mechanism makes it effective against various parasitic infections, including:
- Heartworm: Used in veterinary medicine as a preventative treatment for heartworm disease in dogs.
- Acaricide: Effective against mites and ticks, making it valuable in agricultural settings .
Additionally, milbemycin A4 has shown synergistic effects when combined with other antifungal agents, enhancing its efficacy against certain pathogens .
The synthesis of milbemycin A4 typically involves fermentation processes using Streptomyces hygroscopicus. The natural production can be optimized through various culture conditions to enhance yield. Semi-synthetic methods also exist, where precursors are chemically modified to produce milbemycin A4 or its derivatives. Key synthetic routes include:
- Fermentation: Culturing Streptomyces strains under specific conditions to maximize the production of milbemycin compounds.
- Chemical Modifications: Techniques such as epoxidation or oxidation followed by oximation to create derivatives with enhanced properties .
Milbemycin A4 has several applications across different fields:
- Veterinary Medicine: It is widely used as a heartworm preventative and treatment for various parasitic infections in pets.
- Agriculture: Employed as an acaricide and insecticide to control pest populations in crops.
- Research: Studied for its potential in developing new antiparasitic drugs due to its unique mechanism of action .
Research on interaction studies involving milbemycin A4 has revealed its potential synergistic effects when combined with other pharmacological agents. For example, studies indicate that milbemycin A4 can enhance the efficacy of fluconazole against certain fungal infections, suggesting that it may be useful in combination therapies . Additionally, understanding the interactions between milbemycin A4 and various biological targets can lead to improved formulations and applications.
Milbemycin A4 shares structural similarities with several other compounds within the macrocyclic lactone family. Here are some notable comparisons:
Milbemycin A4 is unique due to its specific binding affinity to glutamate-gated chloride channels, which distinguishes it from other macrocyclic lactones like ivermectin and abamectin. Its selective activity profile makes it particularly valuable in targeted therapeutic applications .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Appearance
Melting Point
UNII
MeSH Pharmacological Classification
Other CAS
Wikipedia
Use Classification
Dates
Milbemycins, a new family of macrolide antibiotics: producing organism and its mutants. Okazaki T. et al. J Antibiot. 1983, 36, 438.







